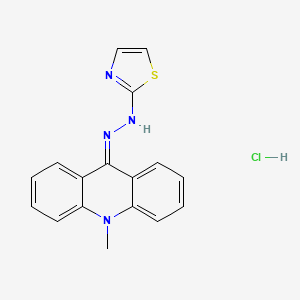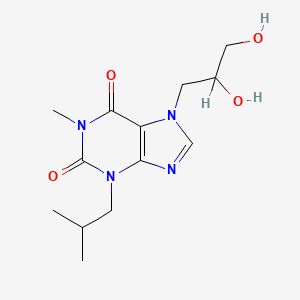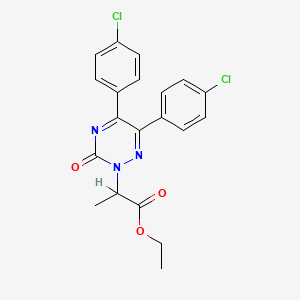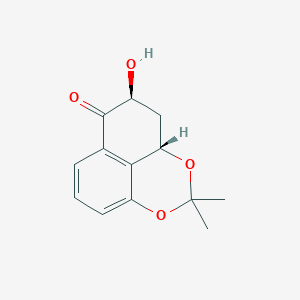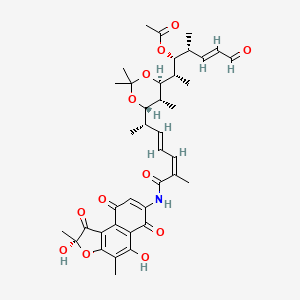
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リファマイシン,12,29-ジデエポキシ-27,28-ジデヒドロ-27-デメトキシ-1,4-ジデオキシ-1,4,28,29-テトラヒドロ-12-ヒドロキシ-21,23-O-(1-メチルエチリデン)-1,4,29-トリオキソ-, (27E)-は、リファマイシン系の抗生物質に属する複雑な有機化合物です。これらの化合物は、特にグラム陽性菌やマイコバクテリアに対する強力な抗菌作用で知られています。リファマイシンは、アミコラプトプシス・メディテラネイ菌に由来し、治療用途に関して広範囲にわたって研究されてきました。
準備方法
合成経路と反応条件
リファマイシン誘導体の合成は、発酵、抽出、化学修飾など、複数のステップを通常含みます。最初の発酵プロセスでは、アミコラプトプシス・メディテラネイ菌を用いてリファマイシンBを生成し、その後化学修飾によって様々な誘導体が得られます。リファマイシン,12,29-ジデエポキシ-27,28-ジデヒドロ-27-デメトキシ-1,4-ジデオキシ-1,4,28,29-テトラヒドロ-12-ヒドロキシ-21,23-O-(1-メチルエチリデン)-1,4,29-トリオキソ-, (27E)-の特定の合成経路には、制御された条件下での選択的脱酸素化、脱水素化、保護/脱保護ステップが含まれることになります。
工業的生産方法
リファマイシン誘導体の工業的生産には、大規模発酵に続いて、目的の化合物を単離および精製するための下流処理が行われます。これには、溶媒抽出、結晶化、クロマトグラフィー技術が含まれ、高純度と収率が達成されます。
化学反応の分析
反応の種類
リファマイシン誘導体は、以下のような様々な化学反応を起こします。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: 官能基を他の基で置き換える。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される可能性があります。
科学研究への応用
リファマイシン誘導体は、以下を含む幅広い科学研究に利用されています。
化学: 抗生物質の構造活性相関の研究。
生物学: 細菌標的に対する作用機序の調査。
医学: 細菌感染症の治療のための新しい治療薬の開発。
工業: 製薬用抗生物質の生産。
科学的研究の応用
Rifamycin derivatives have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of antibiotics.
Biology: Investigating the mechanism of action against bacterial targets.
Medicine: Developing new therapeutic agents for treating bacterial infections.
Industry: Producing antibiotics for pharmaceutical use.
作用機序
リファマイシン誘導体は、転写に不可欠な酵素である細菌RNAポリメラーゼを阻害することで、抗菌作用を発揮します。この阻害によりRNA合成が阻止され、細菌細胞の死に至ります。分子標的にはRNAポリメラーゼのβサブユニットが含まれ、関与する経路は転写とタンパク質合成に関連しています。
類似の化合物との比較
類似の化合物
- リファンピシン
- リファブチン
- リファペンチン
独自性
リファマイシン,12,29-ジデエポキシ-27,28-ジデヒドロ-27-デメトキシ-1,4-ジデオキシ-1,4,28,29-テトラヒドロ-12-ヒドロキシ-21,23-O-(1-メチルエチリデン)-1,4,29-トリオキソ-, (27E)-は、その特定の構造修飾により、他のリファマイシン誘導体に比べて独自の薬物動態的および薬力学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Uniqueness
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other rifamycin derivatives.
特性
CAS番号 |
146744-88-9 |
|---|---|
分子式 |
C39H47NO12 |
分子量 |
721.8 g/mol |
IUPAC名 |
[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate |
InChI |
InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1 |
InChIキー |
LHQBNUOTIPLORF-JRKGVWSGSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O |
正規SMILES |
CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




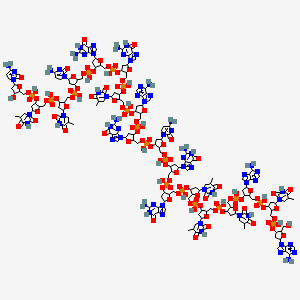


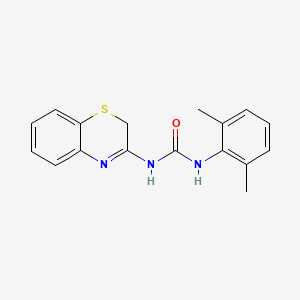

![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)

